4-Isopropylbenzenecarbothioamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Isopropylbenzenecarbothioamide involves complex chemical reactions, often starting from basic aromatic compounds or acids. For example, one approach involves the condensation of specific phenolic compounds with chloronitrobenzene, followed by a reduction process to yield diamines, which are then polycondensed with dicarboxylic acids to form polyamides and poly(amide-imide)s with high thermal stability and material performance (Hsiao, Yang, & Fan, 1995). These processes are crucial for producing high-performance polymeric materials with specific structural features.
Molecular Structure Analysis
The molecular structure of compounds like 4-Isopropylbenzenecarbothioamide is determined using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and infrared spectroscopy (IR). These methods provide insights into the compound's crystal structure, molecular conformations, and functional groups. For instance, studies have detailed the synthesis and characterization of polyamides derived from complex diamines, revealing amorphous structures and excellent solubility in various solvents, indicating the importance of molecular structure in determining the material's properties (Liaw, Huang, Hsu, & Chen, 2002).
Chemical Reactions and Properties
The chemical reactions involving 4-Isopropylbenzenecarbothioamide and its derivatives can lead to the formation of various functional materials. For example, anionic synthesis techniques have been used to create aromatic amide and carboxyl functionalized polymers, showcasing the versatility of these compounds in synthesizing polymers with specific end-functionalizations for targeted applications (Summers & Quirk, 1998).
Physical Properties Analysis
The physical properties of 4-Isopropylbenzenecarbothioamide-related compounds, such as solubility, thermal stability, and film-forming ability, are crucial for their application in material science. Studies have shown that these compounds can be processed into transparent, tough, and flexible films with moderately high thermal stability, making them suitable candidates for high-performance materials (Hsiao, Yang, & Fan, 1995).
Chemical Properties Analysis
The chemical properties of 4-Isopropylbenzenecarbothioamide derivatives, such as reactivity towards other compounds, hydrogen bonding capability, and functional group transformations, are essential for their utilization in chemical syntheses and material development. Research into these compounds has led to innovative approaches for creating materials with desired chemical functionalities and physical properties, highlighting the compound's importance in advanced material synthesis (Liaw, Huang, Hsu, & Chen, 2002).
Scientific Research Applications
Polymerization and Biomaterials
Controlled Polymerization : 4-Isopropylbenzenecarbothioamide derivatives have been utilized in controlled polymerization processes. For instance, N-isopropylacrylamide (NIPAM) has been used in room-temperature RAFT polymerization, showing the importance of selecting suitable chain transfer agents and initiating species for controlled/living polymerization processes (Convertine et al., 2004).
Bioengineering and Cell Detachment : Poly(N-isopropyl acrylamide) (pNIPAM), a derivative of NIPAM, is widely used in bioengineering applications, particularly for nondestructive release of biological cells and proteins. This includes applications in cell sheet engineering, tumor spheroid formation, and bioadhesion studies (Cooperstein & Canavan, 2010).
Synthesis and Drug Development
Intermediate in Drug Synthesis : 4-hydroxybenzenecarbothioamide, closely related to 4-Isopropylbenzenecarbothioamide, has been used in the synthesis of key intermediates in drug development. For example, it is used in the synthesis of 2-(4-hydroxy phenyl)-4-methyl thiazole-5-carboxylate, an intermediate of febuxostat, highlighting its role in pharmaceutical synthesis (Liu Jian-p, 2014).
Pharmaceutical Research Applications : Derivatives of 4-Isopropylbenzenecarbothioamide are integral in the discovery of new drugs. For instance, in the discovery of retinoic acid beta2 receptor agonists, specific derivatives like 4'-Octyl-4-biphenylcarboxylic acid have shown promise as pharmacological research tools and starting points for drug development (Lund et al., 2005).
Environmental Applications
Biotransformation Studies : Isopropylbenzene-degrading bacteria have shown capabilities in transforming benzothiophene to various compounds, indicating the potential for environmental bioremediation applications. These transformations often involve compounds like isopropylbenzenecarbothioamide derivatives (Eaton & Nitterauer, 1994).
Water Treatment and Purification : Polyacrylamide coated-Fe3O4 magnetic composites, which can be derived from acrylamide derivatives like NIPAM, have been studied for their efficiency in enriching U(VI) from radioactive wastewater, suggesting potential in environmental pollution cleanup (Song et al., 2014).
properties
IUPAC Name |
4-propan-2-ylbenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNLXXUGUAWDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366467 | |
Record name | 4-isopropylbenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830449 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Isopropylbenzenecarbothioamide | |
CAS RN |
53515-20-1 | |
Record name | 4-(1-Methylethyl)benzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53515-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-isopropylbenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(propan-2-yl)benzene-1-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.